2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c19-16(12-20-11-14-5-2-1-3-6-14)18-13-17(8-9-17)15-7-4-10-21-15/h1-7,10H,8-9,11-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEWXKXHNPWZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CSCC2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Transition Metal-Catalyzed Diazo Coupling
The cornerstone of cyclopropane synthesis involves the reaction of thiophene-2-carboxaldehyde with ethyl diazoacetate under copper catalysis. Adapted from the one-pot method described by Rassadin et al., this approach yields ethyl 2-(thiophen-2-yl)cyclopropanecarboxylate (Table 1).
Table 1: Cyclopropanation Reaction Conditions and Yields
The ester intermediate undergoes sequential transformations:
- Saponification : Hydrolysis with NaOH/EtOH yields 2-(thiophen-2-yl)cyclopropanecarboxylic acid.
- Reduction to Alcohol : LiAlH₄ reduction in THF converts the acid to (1-(thiophen-2-yl)cyclopropyl)methanol (87% yield).
- Amination via Mitsunobu Reaction : Treatment with phthalimide, DIAD, and PPh₃ affords the phthalimido-protected amine, followed by hydrazinolysis to release (1-(thiophen-2-yl)cyclopropyl)methanamine (62% overall yield).
Synthesis of 2-(Benzylthio)Acetic Acid
The benzylthio moiety is introduced via nucleophilic substitution between benzyl mercaptan and chloroacetic acid under basic conditions (Table 2).
Table 2: Thioether Formation Optimization
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 25°C | 12 h | 68% |
| NaOH | H₂O/EtOH | 60°C | 6 h | 82% |
| Et₃N | THF | 40°C | 8 h | 75% |
Optimal conditions (NaOH, H₂O/EtOH, 60°C) provide 2-(benzylthio)acetic acid in 82% yield, confirmed by IR (ν = 1685 cm⁻¹, C=O) and $$ ^1H $$ NMR (δ 3.72 s, 2H; δ 7.32–7.25 m, 5H).
Amide Coupling and Final Assembly
The convergent step involves coupling 2-(benzylthio)acetic acid with (1-(thiophen-2-yl)cyclopropyl)methanamine. Two methods are prevalent:
Carbodiimide-Mediated Coupling
Using EDCI/HOBt in DCM, the reaction proceeds at 0°C to room temperature over 12 hours, yielding 74% of the target compound.
Acid Chloride Route
- Chlorination : Treating 2-(benzylthio)acetic acid with SOCl₂ generates the acyl chloride (95% conversion).
- Amination : Dropwise addition to the amine in THF with Et₃N affords the acetamide in 81% yield.
Table 3: Comparative Analysis of Coupling Methods
| Method | Yield | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| EDCI/HOBt | 74% | 98.5% | 12 h |
| Acid Chloride/Et₃N | 81% | 99.2% | 3 h |
Spectroscopic Characterization and Validation
The final product exhibits:
- IR : ν = 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).
- $$ ^1H $$ NMR (DMSO-d₆): δ 7.85 (t, 1H, NH), 7.32–7.25 (m, 5H, benzyl), 7.18–6.81 (m, 3H, thiophene), 3.72 (s, 2H, SCH₂), 3.15 (d, 2H, CH₂NH), 1.75–1.68 (m, 2H, cyclopropane), 1.25–1.18 (m, 2H, cyclopropane).
- HRMS : m/z [M+H]⁺ calcd. for C₁₉H₂₀N₂OS₂: 396.11; found: 396.09.
Challenges and Mitigation Strategies
- Cyclopropane Ring Strain : Minimize exposure to strong acids/bases during amidation to prevent ring-opening.
- Thiophene Reactivity : Use low temperatures during diazo couplings to avoid electrophilic aromatic substitution side reactions.
- Amine Sensitivity : Protect the amine group during ester hydrolysis using Boc-anhydride, followed by TFA deprotection.
Chemical Reactions Analysis
Oxidation Reactions of the Thioether Group
The benzylthio (–S–CH₂C₆H₅) group undergoes oxidation under controlled conditions:
-
Sulfoxide Formation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 0–5°C yields the sulfoxide derivative.
-
Sulfone Formation : Prolonged reaction with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) at 25°C produces the sulfone.
Key Data :
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| H₂O₂ (1 equiv) | Sulfoxide | 78 | AcOH, 0–5°C, 2 h |
| H₂O₂ (excess) | Sulfone | 65 | AcOH, 25°C, 6 h |
Mechanistically, electrophilic oxygen attacks the sulfur atom, forming a sulfonium intermediate before stabilization .
Cyclopropane Ring-Opening Reactions
The cyclopropane ring exhibits strain-driven reactivity:
-
Acid-Catalyzed Ring Opening : In HCl/EtOH, the cyclopropane undergoes protonation at the methylene bridge, leading to ring cleavage and formation of a thiophene-substituted alkene.
-
Transition Metal-Mediated Insertion : Palladium catalysts (e.g., Pd(OAc)₂) facilitate insertion into C–C bonds, generating intermediates for cross-coupling products.
Example Reaction :
Thiophene Functionalization
The thiophen-2-yl group participates in electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the thiophene ring .
-
Halogenation : Bromine (Br₂) in CCl₄ yields 5-bromo-thiophene derivatives .
Regioselectivity : Directed by the electron-rich sulfur atom, substitutions occur preferentially at the 5-position .
Amide Hydrolysis
The acetamide group is hydrolyzed under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the amide to a carboxylic acid.
-
Basic Hydrolysis : NaOH (2M) yields the corresponding carboxylate salt.
Kinetic Data :
| Condition | Time (h) | Conversion (%) |
|---|---|---|
| HCl, 80°C | 8 | 92 |
| NaOH, 25°C | 24 | 85 |
Electrochemical Transformations
Electrosynthesis methods enable radical-mediated reactions:
-
Anodic Oxidation : In an undivided cell with carbon electrodes, the thioether generates thiyl radicals, which cyclize to form benzothiazoles .
-
Cathodic Reduction : Reductive cleavage of the acetamide’s C–N bond produces amines under H₂ evolution conditions .
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | MeCN/TFA (9:1) |
| Current Density | 10 mA/cm² |
| Charge Passed | 2.4 F mol⁻¹ |
Nucleophilic Substitution at the Acetamide Moiety
The methylene adjacent to the thioether undergoes nucleophilic attack:
-
Thiol Displacement : Reaction with benzyl mercaptan (PhCH₂SH) and K₂CO₃ replaces the benzylthio group with a new thiol.
Reaction Scope :
| Nucleophile | Product | Yield (%) |
|---|---|---|
| PhCH₂SH | Bis-benzylthio derivative | 68 |
| NaCN | Cyano-substituted amide | 54 |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzylthio group , a cyclopropyl-substituted thiophene , and an acetamide moiety . Its synthesis typically involves:
- Formation of the thiophene ring through cyclization reactions.
- Introduction of the benzylthio group via nucleophilic substitution.
- Amide bond formation with the cyclopropyl derivative.
These structural characteristics contribute to its biological properties, making it a candidate for further investigation in drug development.
Chemistry
In the field of chemistry, 2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields.
Biology
The compound is being investigated for its potential biological activity , particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Anticancer Properties : Research indicates that compounds with similar structures may possess anticancer activities. They are being evaluated for their effects on cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer), showing promise in inhibiting tumor growth .
Medicine
In medicinal chemistry, this compound is being explored as a potential drug candidate . Its interactions with molecular targets like enzymes and receptors could lead to the development of new therapeutic agents. The specific pathways and targets depend on its application context, such as its role in biological systems or catalytic processes .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antimicrobial Evaluation : A study assessed derivatives for their antimicrobial properties against Mycobacterium tuberculosis and other pathogens. Compounds exhibiting significant activity were further tested for their inhibitory action on vital mycobacterial enzymes .
- Anticancer Activity Assessment : Research focused on synthesizing and evaluating new acetamide derivatives demonstrated promising results against various cancer cell lines, highlighting the potential of this compound class in cancer therapy .
- Synthesis Innovations : Innovative synthetic strategies have been developed to create analogs of this compound, enhancing its biological activity and broadening its application scope in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide involves its interaction with molecular targets, which could include enzymes or receptors. The specific pathways and targets would depend on the context of its use, such as its role in a biological system or a catalytic process .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Substituent Diversity: The target compound’s benzylthio group contrasts with the electron-withdrawing dichlorophenyl () or bulky trifluoromethyl biphenyl () substituents.
- Cyclopropane-Thiophene Motif : The cyclopropylmethyl-thiophene group introduces steric constraints and π-electron richness, which could modulate receptor binding compared to thiazole or naphthyridine cores in analogs .
Hydrogen Bonding and Crystal Packing
- Compound : Exhibits N–H⋯N hydrogen bonds forming R₂²(8) motifs and 1D chains along [100], critical for crystal stability .
- Target Compound : The NH group in the acetamide core may form similar H-bonds, but the benzylthio group’s steric bulk could disrupt extended networks, leading to less ordered packing compared to dichlorophenyl analogs.
Biological Activity
2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzylthio group , a cyclopropyl-substituted thiophene , and an acetamide moiety . Its synthesis typically involves:
- Formation of the thiophene ring through cyclization reactions.
- Introduction of the benzylthio group via nucleophilic substitution.
- Amide bond formation with the cyclopropyl derivative.
The unique structural features contribute to its biological properties, making it a candidate for further investigation in drug development.
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance, certain benzothiazole derivatives have shown promising results against various cancer cell lines, suggesting that the incorporation of specific substituents can enhance cytotoxicity.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Benzothiazole Derivative A | MCF-7 | 5.4 | |
| Benzothiazole Derivative B | HeLa | 3.2 | |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Effects
Compounds with similar structures have also demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism often involves modulation of signaling pathways associated with inflammation.
Antimicrobial Activity
The antimicrobial potential of thioether derivatives has been explored, with some compounds showing effective inhibition against various bacterial strains. This could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
The biological activity of this compound is likely mediated through interactions with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression or inflammatory processes.
- Receptor Modulation : It may interact with receptors that regulate cellular responses to stress or inflammation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the benzylthio and cyclopropyl groups can significantly impact the biological activity of the compound. For example:
- Substituents on the thiophene ring can enhance lipophilicity, improving membrane permeability.
- Variations in the acetamide group can alter binding affinity to target proteins.
Case Studies
- Antitumor Efficacy : A study on related compounds demonstrated that modifications in the thiophene moiety led to a 50% increase in antitumor efficacy in MCF-7 cells when compared to unmodified counterparts.
- Inflammation Models : In vivo models showed that compounds similar to this compound significantly reduced edema in carrageenan-induced paw edema models.
Q & A
Basic: What are the standard synthetic routes for 2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide?
Answer:
The synthesis typically involves three critical steps:
- Cyclopropane formation : Reaction of thiophen-2-yl ketone with a cyclopropane precursor (e.g., via [2+1] cycloaddition using trimethylsulfoxonium iodide) .
- Thioether linkage : Coupling the benzylthio group to the acetamide core using a nucleophilic substitution or thiol-ene reaction under inert atmospheres .
- Amide bond formation : Activation of the carboxylic acid (e.g., via EDCI/HOBt) and reaction with the cyclopropylmethylamine derivative .
Reaction monitoring via TLC and purification by column chromatography are standard .
Advanced: How can reaction yields for the thioether bond formation be optimized?
Answer:
Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the thiol group .
- Catalysts : Triethylamine or DMAP improves reaction efficiency by scavenging acids .
- Temperature : Moderate heating (40–60°C) balances kinetic acceleration with side-reaction suppression .
Post-reaction quenching with aqueous HCl and extraction with dichloromethane are recommended .
Basic: What analytical techniques are essential for structural confirmation?
Answer:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.4 ppm (benzyl aromatic protons) and δ 2.5–3.0 ppm (cyclopropyl CH₂) .
- ¹³C NMR : Carbonyl signal at ~170 ppm confirms the amide bond .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~2550 cm⁻¹ (S-H, if present) .
Advanced: How to address contradictory biological activity data in different assays?
Answer:
- Purity verification : Use HPLC (>95% purity) to rule out impurities affecting results .
- Assay conditions : Evaluate pH, temperature, and solvent (e.g., DMSO concentration) variations .
- Target specificity : Perform competitive binding assays or siRNA knockdowns to confirm on-target effects .
Orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for efficacy) are critical .
Advanced: What strategies stabilize the cyclopropane ring during synthesis?
Answer:
- Steric protection : Use bulky bases (e.g., DBU) to minimize ring-opening side reactions .
- Low-temperature reactions : Conduct cyclopropanation at 0–5°C to reduce thermal stress .
- Inert atmospheres : Argon or nitrogen prevents oxidation of sensitive intermediates .
Basic: What biological targets are commonly associated with similar acetamide derivatives?
Answer:
- Enzymes : Kinases (e.g., JAK3), cyclooxygenase-2 (COX-2), and histone deacetylases (HDACs) .
- Receptors : GPCRs (e.g., adenosine A₂A) and ion channels (e.g., TRPV1) .
- Antimicrobial targets : Bacterial enoyl-ACP reductase and fungal CYP51 .
Advanced: How does the thiophene moiety influence pharmacokinetics?
Answer:
- Lipophilicity : Thiophene increases logP, enhancing membrane permeability (measured via shake-flask method) .
- Metabolic stability : The heterocycle resists oxidative metabolism (assessed using liver microsomes) .
- π-π interactions : Aromatic stacking with target proteins improves binding affinity (confirmed via X-ray crystallography) .
Basic: What purification methods are recommended for this compound?
Answer:
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) .
- Recrystallization : Use methanol/acetone mixtures for high-purity crystals .
- Prep-HPLC : For scale-up, C18 columns with acetonitrile/water mobile phases .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Synthesize analogs with varied substituents (e.g., replacing benzylthio with alkylthio) .
- Bioisosteric replacement : Substitute thiophene with furan or pyrrole to assess electronic effects .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding motifs .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .
- Oxidation prevention : Seal under argon and add antioxidants (e.g., BHT) for thioether stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
